(Aminomethyl)phenylphosphinic acid
Description
Properties
CAS No. |
15901-08-3 |
|---|---|
Molecular Formula |
C7H10NO2P |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
aminomethyl(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H10NO2P/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6,8H2,(H,9,10) |
InChI Key |
JYVWZHOGCZHONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenyl-H-phosphinic Acid Esters
Phenyl-H-phosphinic acid serves as a key precursor. Esterification methods include:
- Alkylating esterification : Reacting phenyl-H-phosphinic acid with butyl bromide in the presence of triethylamine under microwave irradiation (100°C, 3.25 h) yields butyl phenyl-H-phosphinate in 76% yield.
- Thermal esterification : Direct esterification with butanol at reflux (26 h) using [bmim][PF6] as a catalyst achieves 80% yield, offering scalability and green chemistry advantages.
Formation of Imines
Imines are synthesized by condensing primary amines (e.g., butylamine, benzylamine) with aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) at room temperature. For example, benzylamine and benzaldehyde form N-benzylidenebenzylamine (5C ) in quantitative yield.
Aza-Pudovik Addition
The phosphinic acid ester reacts with the imine under microwave irradiation (100°C, 1.5 h), yielding α-aminophosphinic esters as diastereomeric mixtures. Ethyl phenyl-H-phosphinate and butyl phenyl-H-phosphinate afford products in 65–92% yields.
Hydrolysis to Phosphinic Acid
The ester group is hydrolyzed under acidic or basic conditions. For instance, refluxing butyl (α-butylamino-benzyl-)phenylphosphinate with hydrochloric acid (6 M, 12 h) yields (aminomethyl)phenylphosphinic acid.
Table 1: Aza-Pudovik Reaction Conditions and Yields
| Imine Source | Phosphinate Ester | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde + butylamine | Butyl phenyl-H-phosphinate | MW, 100°C, 1.5 h | 92 |
| 4-Chlorobenzaldehyde + benzylamine | Ethyl phenyl-H-phosphinate | MW, 100°C, 1.5 h | 78 |
Kabachnik–Fields Three-Component Condensation
The Kabachnik–Fields reaction offers a one-pot synthesis by combining an aldehyde, amine, and phosphorus reagent. While traditionally used for phosphonates, modifications enable its application to phosphinic acids.
Reaction Components and Conditions
- Aldehyde : Formaldehyde (or paraformaldehyde) introduces the aminomethyl group.
- Amine : Ammonia or ammonium salts provide the amino moiety.
- Phosphorus reagent : Phenyl-H-phosphinic acid replaces phosphites.
A typical reaction involves heating formaldehyde, ammonium acetate, and phenyl-H-phosphinic acid in ethanol at 80°C for 24 h, yielding (aminomethyl)phenylphosphinic acid in 68% yield.
Catalyst Systems
- Ionic liquids : [bmim][BF4] enhances reaction efficiency, reducing time to 6 h with 75% yield.
- Solvent-free conditions : Microwave irradiation (120°C, 30 min) achieves 82% yield, minimizing environmental impact.
Table 2: Kabachnik–Fields Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 80 | 24 | 68 |
| [bmim][BF4] | Neat | 100 | 6 | 75 |
| Microwave (no catalyst) | Solvent-free | 120 | 0.5 | 82 |
Direct Alkylation/Amination of Phenylphosphinic Acid
Direct functionalization of phenylphosphinic acid avoids multi-step sequences but requires stringent conditions.
Mannich-Type Reaction
Reacting phenylphosphinic acid with formaldehyde and ammonium chloride in aqueous HCl (12 M, 100°C, 8 h) produces (aminomethyl)phenylphosphinic acid in 58% yield. The reaction proceeds via electrophilic substitution at the phosphorus center.
Reductive Amination
Phenylphosphinic acid reacts with nitromethane under hydrogenation conditions (H2, Pd/C, 60°C, 12 h), followed by reduction to yield the target compound. This method suffers from moderate yields (45%) due to competing side reactions.
Hydrolysis of Pre-formed Esters or Protected Derivatives
Hydrolysis of phosphinic acid esters or acylated intermediates provides a straightforward route.
Ester Hydrolysis
Butyl (aminomethyl)phenylphosphinate undergoes hydrolysis with 6 M HCl (reflux, 12 h) to yield (aminomethyl)phenylphosphinic acid in 89% purity.
Acylated Intermediate Hydrolysis
Acyl derivatives (e.g., acetylated aminomethyl groups) are cleaved under basic conditions. For example, treatment with NaOH (2 M, 60°C, 4 h) deprotects the amine, affording the final product in 94% yield.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Aza-Pudovik + Hydrolysis | High diastereoselectivity, scalable | Multi-step, requires imine synthesis | 65–92 | High |
| Kabachnik–Fields | One-pot, solvent-free options | Limited to formaldehyde use | 68–82 | Moderate |
| Direct Alkylation | Fewer steps | Harsh conditions, lower yields | 45–58 | Low |
| Ester Hydrolysis | High purity | Dependent on ester synthesis | 89–94 | High |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: Phosphonic acids and other oxidized derivatives.
Reduction Products: Phosphines and phosphine oxides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Aminomethyl)phenylphosphinic acid is a biologically active compound with roles as an enzyme inhibitor, antiviral, antibacterial, peptidomimetic, and herbicide . It has applications in biology and medicine .
Scientific Research Applications
(Aminomethyl)phenylphosphinic acid is a C-phosphinic acid analog of carboxylic acids, and mimics tetrahedral intermediates in reactions involving carboxylic acid derivatives in biological systems like peptide bond hydrolysis . These pseudopeptides act as inhibitors of Plasmodium falciparum aminopeptidases, which are promising targets for novel malaria treatments . They also regulate matrix metalloproteinases (MMPs), whose overexpression can lead to pathological states such as osteoarthritis, rheumatoid arthritis, inflammation, tumor growth, invasion, and metastasis .
Synthesis α-Amino-C-phosphinic acids can be synthesized by adding phosphinates to chiral imines without a catalyst . For example, reacting (S)-α-methylbenzylamine and (S)-α-methoxymethylbenzylamine derived imines with ethyl phenylphosphinate in toluene at 70 °C yields α-amino-C-phosphinates with moderate diastereoisomeric ratio . Hydrolyzing the phosphinate moiety, followed by treatment with propylene oxide and hydrogenolysis using Pd/C in MeOH, gives optically active α-amino-C-phosphinic acids with good to excellent enantiomeric ratio .
Another method involves the nucleophilic addition of ethyl phenylphosphinate to chiral imines in toluene at 70 °C, yielding α-amino-C-phosphinates . Simultaneous removal of the N-sulfinyl auxiliary and hydrolysis of the ethyl phosphinate with concentrated HCl at reflux yields α-amino-C-phosphinic acids with enantiomeric excesses .
Biological Activity Aminophosphonic acids act as amino acid antagonists, inhibiting enzymes involved in amino acid metabolism and affecting the cell's physiological activity .
Mechanism of Action
The mechanism by which (Aminomethyl)phenylphosphinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
(Aminomethyl)phenylphosphinic acid belongs to a broader class of aminophosphorus compounds, including aminophosphonic acids (e.g., α-aminophosphonic acids), phosphinic acid derivatives (e.g., bis(aminomethyl)phosphinic acids), and phosphonates. Key distinctions and applications are outlined below:
Table 1: Structural and Functional Differences
Catalytic Efficiency
Compared to traditional Mannich reaction catalysts (e.g., CeCl₃·7H₂O, BiCl₃), (aminomethyl)phenylphosphinic acid exhibits superior recyclability and milder reaction conditions. For example, PPA/SiO₂ achieves 85% yield in cyclohexanone-based Mannich reactions at 25°C within 2–4 hours, outperforming HClO₄-SiO₂ (72% yield, 6 hours) and sulfated MCM-41 (68% yield, 8 hours) . Its silica support enhances stability and reduces leaching, addressing limitations of homogeneous catalysts.
Acidity and Stability
Aromatic aminophosphinic acids, such as (aminomethyl)phenylphosphinic acid, exhibit stronger acidity compared to aliphatic analogs (e.g., α-aminoethylphosphonic acid) due to resonance stabilization of the conjugate base. This property is critical in catalysis and metal chelation . However, aliphatic derivatives like β-aminoethylphosphonic acid (CILIATIN) display higher solubility in aqueous systems, favoring biomedical applications .
Q & A
Q. What are the established synthetic routes for (aminomethyl)phenylphosphinic acid, and how do reaction conditions influence yield?
(Aminomethyl)phenylphosphinic acid is typically synthesized via the phospha-Mannich reaction , which involves hypophosphorous acid, formaldehyde, and a primary/secondary amine. Key factors include:
- Catalyst selection : Phenylphosphinic acid (20 mol%) and Brønsted acids (e.g., benzoic acid) synergistically catalyze the reaction, achieving yields up to 88% under optimized conditions (80°C) .
- Solvent and temperature : Polar solvents (e.g., i-PrOH) and elevated temperatures (50–80°C) accelerate reaction kinetics, reducing reaction time from days to hours .
- By-product mitigation : Secondary amines with pKa >7–8 minimize reductive N-methylation side reactions .
Table 1 : Representative Reaction Conditions and Yields
| Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 20 PPA + 10 BA | 50 | 72h | 71 | |
| 20 PPA + 10 BA | 80 | 16h | 88 |
Q. How does the structure of (aminomethyl)phenylphosphinic acid differ from phenylphosphonic acid, and what implications does this have for reactivity?
- Structural differences : (Aminomethyl)phenylphosphinic acid contains a P–H bond and an aminomethyl group (–CH₂NH₂), whereas phenylphosphonic acid has a fully oxidized P=O group and no amine moiety .
- Reactivity implications :
- The P–H bond in (aminomethyl)phenylphosphinic acid allows for nucleophilic substitutions (e.g., with acyl chlorides) and metal coordination, whereas phenylphosphonic acid’s P=O group favors chelation with transition metals .
- The aminomethyl group enables zwitterionic behavior , enhancing solubility in polar solvents and biological activity .
Q. What analytical techniques are most effective for characterizing (aminomethyl)phenylphosphinic acid?
- ¹H/³¹P NMR : Confirms P–H bond presence (δ ~8–10 ppm for ³¹P) and aminomethyl proton coupling .
- X-ray crystallography : Resolves stereochemical configuration and hydrogen-bonding networks, critical for understanding metal-binding modes .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 141.0844 for C₆H₆O₂P⁺) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of (aminomethyl)phenylphosphinic acid derivatives?
- Chiral catalysts : Enantioselective phospha-Mannich reactions using chiral Brønsted acids (e.g., BINOL-derived catalysts) induce asymmetry at the α-carbon .
- Substrate engineering : Bulky amines (e.g., tert-butyl) or aldehydes (e.g., benzaldehyde) restrict rotational freedom, favoring specific diastereomers .
- Resolution techniques : Chiral column chromatography or enzymatic resolution (e.g., lipases) separates racemic mixtures .
Q. What strategies resolve contradictions in reported biological activities of (aminomethyl)phenylphosphinic acid derivatives?
Discrepancies in antimicrobial or urease inhibition data often arise from:
- Assay variability : Standardize conditions (e.g., pH, bacterial strain) to ensure comparability. For example, Sporosarcina pasteurii urease assays show Ki = 108 nM for bis(aminomethyl)phosphinic acids, but results vary with buffer composition .
- Structural modifications : Minor changes (e.g., N-alkyl chain length) drastically alter bioactivity. For example, hexyl-substituted derivatives exhibit 10x higher potency than methyl analogs .
- Metabolic stability : Evaluate degradation pathways (e.g., phosphonate oxidase susceptibility) using LC-MS/MS .
Q. How do computational methods aid in predicting the metal-chelating behavior of (aminomethyl)phenylphosphinic acid?
- DFT calculations : Model binding energies and geometries with Ni²⁺ or Zn²⁺, identifying optimal coordination sites (e.g., P=O vs. NH₂ groups) .
- Molecular docking : Predict interactions with enzyme active sites (e.g., urease’s nickel cluster) to guide inhibitor design .
- QSPR models : Correlate substituent electronic effects (Hammett σ constants) with chelation strength .
Table 2 : Comparative Reactivity of Phosphorus Acids
| Compound | Oxidation State | Key Reactivity | Application Example |
|---|---|---|---|
| (Aminomethyl)phenylphosphinic acid | +1 | P–H substitution, zwitterion formation | Urease inhibition |
| Phenylphosphonic acid | +3 | Metal chelation, esterification | Flame retardants |
| Hypophosphorous acid | +1 | Reducing agent | Phospha-Mannich reactions |
Q. What are the challenges in scaling up laboratory synthesis of (aminomethyl)phenylphosphinic acid for preclinical studies?
- Purification hurdles : High-polarity by-products (e.g., phosphonic acids) require advanced chromatography or crystallization .
- Catalyst recovery : Immobilize phenylphosphinic acid on silica or resins to enable reuse and reduce costs .
- Thermal stability : Optimize heating/cooling rates to prevent decomposition during large-batch reactions (e.g., exothermic phospha-Mannich steps) .
Methodological Recommendations
- For contradictory bioactivity data , employ orthogonal assays (e.g., isothermal titration calorimetry + enzymatic kinetics) to validate mechanisms .
- Use in situ NMR to monitor reaction progress and identify intermediates in real-time .
- Prioritize green chemistry principles (e.g., ethyl lactate as a solvent) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
